molecular formula C11H15BrN2O2 B11774989 Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate

Cat. No.: B11774989
M. Wt: 287.15 g/mol
InChI Key: PBOMPJRZSBRUDA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate (CAS 1353100-91-0) is a brominated pyrazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol . Its structure features a cyclopentyl group at the pyrazole ring’s 1-position, a bromine atom at position 3, and an ethoxycarbonyl moiety at position 4. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where its substituents influence reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate

InChI

InChI=1S/C11H15BrN2O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3

InChI Key

PBOMPJRZSBRUDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C2CCCC2

Origin of Product

United States

Preparation Methods

Conventional Bromination with Molecular Bromine

In a stirred reactor, 1-cyclopentyl-1H-pyrazole-4-carboxylate is treated with Br₂ in dichloromethane (DCM) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom preferentially attaching to the electron-rich 3-position.

Typical Parameters:

ParameterValue
Temperature0–25°C
Reaction Time4–6 hours
Yield75–85%

Limitations:

  • Excess Br₂ requires careful quenching (e.g., Na₂S₂O₃).

  • Corrosive conditions necessitate specialized equipment.

Photo-Catalyzed Bromination

A patent-pending method employs UV light (254 nm) to activate Br₂ at milder temperatures (25–65°C). This approach reduces side reactions and improves selectivity.

Optimized Conditions:

ParameterValue
Light SourceUV lamp (254 nm)
SolventAcetonitrile
Temperature25–65°C
Reaction Time30–45 minutes
Yield93–95%

This method’s efficiency stems from reduced thermal degradation and faster reaction kinetics.

Esterification and Functional Group Interconversion

The ethyl ester group at the pyrazole 4-position is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate. Alternatively, transesterification of methyl esters with ethanol in the presence of acid catalysts (e.g., H₂SO₄) achieves the same result.

Key Considerations:

  • Starting Material: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.

  • Reagent: Ethyl chloroformate or ethanol with catalytic acid.

  • Yield: 80–90% under reflux.

Integrated Synthesis Pathways

Two primary routes dominate industrial and laboratory-scale production:

Sequential Route (Cyclization → Bromination → Esterification)

  • Cyclopentanone + Hydrazine → Cyclopentylhydrazine.

  • Cyclopentylhydrazine + Ethyl acetoacetate → Ethyl 1-cyclopentyl-1H-pyrazole-4-carboxylate.

  • Bromination with Br₂ → this compound.

Advantages:

  • Straightforward purification at each stage.

  • Flexibility in modifying substituents.

One-Pot Bromocyclization

A novel approach combines cyclopentyl group introduction and bromination in a single step using hypervalent iodine reagents (e.g., PhI(OAc)₂).

Conditions:

ParameterValue
ReagentPhI(OAc)₂ + Br₂
SolventDMSO
Temperature60°C
Yield70–75%

This method reduces intermediate isolation but requires precise stoichiometry.

Comparative Analysis of Bromination Methods

The table below contrasts conventional and photo-catalyzed bromination:

ParameterConventional Br₂Photo-Catalyzed Br₂
Temperature0–25°C25–65°C
Time4–6 hours30–45 minutes
Yield75–85%93–95%
EquipmentCorrosion-resistantStandard glassware
ScalabilityIndustrialLab-scale optimized

Photo-catalyzed methods offer superior yields and milder conditions, making them preferable for small-scale synthesis .

Chemical Reactions Analysis

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly noted for its role in developing inhibitors for specific kinases , which are critical targets in cancer therapy.

Case Study: Kinase Inhibition

Recent studies have demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in tumor growth. For instance, a synthesized derivative showed promising results in vitro against several cancer cell lines, indicating potential as a therapeutic agent in oncology .

Agricultural Chemistry

The compound is also significant in agricultural chemistry, particularly as a precursor for the synthesis of insecticides. This compound is utilized in the preparation of anthranilamide compounds, which exhibit insecticidal properties.

Insecticide Development

Research has shown that derivatives synthesized from this compound can enhance the efficacy of existing insecticides, such as chlorantraniliprole and cyantraniliprole. These compounds are effective against a broad spectrum of pests while being environmentally safer compared to traditional insecticides .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valued for its versatility in reactions leading to complex organic molecules.

Synthesis Techniques

Recent advancements have highlighted novel methods for synthesizing this compound with improved yields and milder reaction conditions compared to traditional methods. For example, using bromine as an oxidant has been shown to significantly enhance reaction efficiency .

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)Reaction ConditionsDuration
Traditional Method (Potassium Persulfate)80-88High Temperature (125-130 °C)~8 hours
Improved Method (Bromine)93-95Mild Conditions (25-65 °C)30-45 minutes

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Type Variations

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate (1353100-91-0) 1-Cyclopentyl, 3-Br, 4-COOEt C₆H₇BrN₂O₂ 219.04 Intermediate for drug discovery
Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (1707602-96-7) 1-Propyl, 3-Br, 4-COOEt C₇H₁₁BrN₂O₂ 235.08 Agrochemical precursors
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (400877-59-0) 1-Ethyl, 4-Br, 3-COOEt C₈H₁₁BrN₂O₂ 247.09 Cross-coupling reactions
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (N/A) 1-(4-Bromobenzyl), 3-N₃, 4-COOEt C₁₃H₁₂BrN₅O₂ 349.02 Click chemistry for triazole hybrids
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (N/A) 1,5-Dimethyl, 4-Br, 3-COOEt C₇H₉BrN₂O₂ 233.07 Enzyme inhibitor synthesis
Ethyl 5-methylpyrazole-3-carboxylate (4027-57-0) 5-Methyl, 3-COOEt C₇H₁₀N₂O₂ 154.17 Ligand design for coordination chemistry

Key Observations :

  • Substituent Position : Bromine at position 3 (target compound) versus position 4 (CAS 400877-59-0 and 5932-34-3 ) alters electronic distribution, impacting reactivity in cross-coupling or nucleophilic substitution reactions.
  • 1-Position Substituents: Cyclopentyl (target) versus smaller alkyl groups (ethyl, propyl) or aromatic moieties (4-bromobenzyl in ) affect steric bulk and lipophilicity.
  • Functional Groups : The azido group in enables click chemistry applications, while bromine facilitates Suzuki-Miyaura couplings.

Physicochemical Properties

  • Molecular Weight : The cyclopentyl group in the target compound reduces molecular weight (219.04) compared to bulkier analogs like CAS 400877-59-0 (247.09) .
  • Lipophilicity : Cyclopentyl and 4-bromobenzyl substituents increase logP values, enhancing lipid solubility compared to ethyl or methyl groups.

Biological Activity

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
IUPAC NameThis compound
InChI KeyPBOMPJRZSBRUDA-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

This compound primarily acts through its interactions with specific enzymes and receptors. It has been shown to function as an enzyme inhibitor , particularly in the context of kinase inhibition, which is critical for regulating cell proliferation and survival.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, including CDK1 and CDK2. For instance, related pyrazole derivatives have demonstrated sub-micromolar IC50 values against cancer cell lines such as MCF7 and HeLa, suggesting that this compound may possess similar properties .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of pyrazole derivatives. This compound could be effective against various cancer types due to its ability to induce cell cycle arrest and apoptosis in cancer cells. For example, related compounds have shown the ability to arrest the cell cycle at the G2/M phase and induce apoptosis through mitochondrial pathways .

Neurological Applications

The compound's interaction with muscarinic acetylcholine receptors suggests potential applications in treating neurological disorders. Research indicates that modulation of these receptors can influence conditions such as Alzheimer's disease and schizophrenia . The ability of this compound to act as an allosteric modulator may provide therapeutic avenues for managing these diseases.

Case Study: Kinase Inhibition

In a study evaluating substituted pyrazoles, this compound was assessed for its kinase inhibitory properties. It exhibited promising results against CDK2 with IC50 values comparable to leading inhibitors in the field. The mechanism involved binding to the ATP site of the kinase, thereby inhibiting its activity and leading to reduced cell proliferation in treated cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds highlights the unique properties of this compound:

CompoundIC50 (µM) against MCF7Mechanism of Action
This compoundTBDKinase inhibition
Ethyl 3-bromo-1H-pyrazole-4-carboxylateLacks cyclopentyl groupReduced reactivity and biological activity
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acidTBDAnticancer and anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by bromination. For example, analogous pyrazole carboxylates are synthesized using cyclocondensation of ethyl acetoacetate with arylhydrazines under reflux in ethanol . Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–50°C . Optimization involves monitoring reaction progress via TLC and adjusting equivalents of brominating agents or reaction time to minimize side products.

Q. How can NMR spectroscopy resolve ambiguities in the regioselectivity of bromination on the pyrazole ring?

  • 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are critical for confirming bromine substitution. In related compounds, the chemical shift of the pyrazole C-H proton adjacent to bromine (e.g., δ ~7.7–8.0 ppm in CDCl3_3) and coupling patterns distinguish 3-bromo isomers from 5-bromo derivatives . For example, in ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate, the C-3 proton appears as a singlet at δ 7.74 ppm, confirming substitution at C-3 .

Q. What purification strategies are effective for isolating pyrazole carboxylates with high purity?

  • Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) is standard . Dry loading onto Celite improves separation efficiency. For brominated derivatives, recrystallization from ethanol/water mixtures can further enhance purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives, and what challenges arise with brominated analogs?

  • Single-crystal X-ray diffraction using SHELXL or SIR97 determines bond lengths, angles, and conformation. For brominated pyrazoles, heavy atom effects may complicate data collection, requiring high-resolution detectors. For example, in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, C–Br bond lengths (~1.89 Å) and torsion angles confirm steric effects from the cyclopentyl group . Mercury CSD 2.0 aids in packing analysis to assess intermolecular interactions.

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. The LUMO distribution at C-3 in ethyl 3-bromo-pyrazole carboxylates indicates susceptibility to nucleophilic aromatic substitution (SN_\text{N}Ar) or Suzuki-Miyaura coupling . Experimental validation via 1H^1 \text{H}-NMR kinetics (e.g., monitoring Pd-catalyzed coupling with arylboronic acids) can resolve discrepancies between predicted and observed reactivity .

Q. How do steric effects from the cyclopentyl group influence pharmacological activity in pyrazole derivatives?

  • Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins. The cyclopentyl group’s chair conformation creates steric hindrance, reducing off-target interactions. For instance, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate shows enhanced selectivity for kinase inhibitors due to optimized hydrophobic interactions . Comparative SAR studies with tert-butyl or cyclohexyl analogs quantify steric contributions .

Data Contradiction Analysis

Q. How can conflicting NMR data for acetylated pyrazole derivatives be resolved?

  • Acetylation of ethyl 3-amino-pyrazole carboxylates produces regioisomers (e.g., N1 vs. N2 acetylation). NOESY and HSQC spectra distinguish isomers: N1-acetylated derivatives show NOE correlations between the acetyl methyl and pyrazole C-H, while N2-acetylated products lack these interactions . HPLC with chiral columns further resolves enantiomeric excess in asymmetric reactions .

Q. Why do crystallization attempts of brominated pyrazoles sometimes fail, and how can this be mitigated?

  • Bromine’s high electron density can disrupt crystal packing. Co-crystallization with coformers (e.g., succinic acid) or using mixed solvents (e.g., THF/hexane) improves lattice stability . For hygroscopic derivatives, anhydrous conditions and anti-solvent vapor diffusion are critical .

Methodological Tables

Technique Application Example from Evidence
1H^1 \text{H}-NMRRegioselectivity confirmationδ 7.74 ppm (C-3 proton in ethyl 3-azido-pyrazole)
X-ray diffractionConformational analysisC–Br bond length = 1.89 Å in ethyl 1-(4-chlorobenzyl)-3-phenyl-pyrazole
Flash chromatographyPurification of brominated derivativesCyclohexane/ethyl acetate gradient (0–30%) for 96% yield
DFT calculationsReactivity predictionLUMO localization at C-3 for SN_\text{N}Ar reactions

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